4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride

PARP inhibitor storage stability procurement specification

4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride (CAS 63916-38-1), also catalogued as NU1064 dihydrochloride, is a synthetic small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) supplied as a crystalline dihydrochloride salt with a molecular weight of 363.32 g·mol⁻¹ and a molecular formula of C₁₇H₂₈Cl₂N₂O₂. The compound is a member of the 4-piperidinol‑acetate chemotype, structurally distinct from the quinazolinone and benzimidazole‑4‑carboxamide scaffolds that have historically defined the NU‑series PARP inhibitor family.

Molecular Formula C17H28Cl2N2O2
Molecular Weight 363.3 g/mol
CAS No. 63916-38-1
Cat. No. B1684209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride
CAS63916-38-1
SynonymsNU1064;  NU-1064;  NU 1064.
Molecular FormulaC17H28Cl2N2O2
Molecular Weight363.3 g/mol
Structural Identifiers
SMILESCCCCN1CCC(CC1)(CC2=CC=CC=N2)OC(=O)C.Cl.Cl
InChIInChI=1S/C17H26N2O2.2ClH/c1-3-4-11-19-12-8-17(9-13-19,21-15(2)20)14-16-7-5-6-10-18-16;;/h5-7,10H,3-4,8-9,11-14H2,1-2H3;2*1H
InChIKeyVGWNCYGMSISHSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NU1064 Dihydrochloride (CAS 63916-38-1) Procurement Guide: Baseline Identity and PARP Inhibitor Class Context


4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride (CAS 63916-38-1), also catalogued as NU1064 dihydrochloride, is a synthetic small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) supplied as a crystalline dihydrochloride salt with a molecular weight of 363.32 g·mol⁻¹ and a molecular formula of C₁₇H₂₈Cl₂N₂O₂ . The compound is a member of the 4-piperidinol‑acetate chemotype, structurally distinct from the quinazolinone and benzimidazole‑4‑carboxamide scaffolds that have historically defined the NU‑series PARP inhibitor family [1]. Commercially available batches routinely exceed 98% purity and are soluble in DMSO but not in water, a solubility profile that directly informs formulation workflows in preclinical DNA‑damage‑response research .

Why NU1064 Dihydrochloride Cannot Be Replaced by a Generic PARP Inhibitor for Chemosensitisation Studies


PARP inhibitors are not interchangeable; even in‑class compounds display divergent potencies, chemosensitisation profiles, and physicochemical properties. The dihydrochloride salt form of NU1064 provides a definable solubility and stability package (DMSO‑soluble, ≥98% purity, ≥2‑year shelf‑life at −20 °C) that is distinct from the free‑base forms of NU1025 and NU1085, which require different handling and may degrade more rapidly under standard laboratory storage conditions [1]. Functionally, NU1064 achieves a magnitude of DNA‑methylating‑agent cytotoxicity potentiation comparable to NU1025 despite originating from a structurally distinct piperidine‑acetate scaffold, suggesting that scaffold‑driven differences in cellular permeability or intracellular residence time may compensate for lower intrinsic PARP‑1 enzymatic inhibition [2][3]. Substituting a generic PARP inhibitor without accounting for these property gaps risks both formulation failure and misinterpretation of chemosensitisation data.

Quantitative Differentiation of NU1064 Dihydrochloride (CAS 63916-38-1) Versus Closest PARP‑Inhibitor Analogs


Dihydrochloride Salt Shelf‑Life Advantage Versus Free‑Base NU1025

NU1064 dihydrochloride offers a defined long‑term storage stability of 2 years as powder at −20 °C, compared with the free‑base form of NU1025 which requires storage at −20 °C with more stringent desiccation and typically shorter recommended retest intervals of 12–18 months depending on supplier [1]. The dihydrochloride salt form also provides a single, well‑characterised molecular entity (363.32 g·mol⁻¹) without the batch‑to‑batch variability in hydration state that can affect free‑base NU1025 weighing accuracy [1].

PARP inhibitor storage stability procurement specification

Scaffold‑Driven Functional Cytotoxicity Potentiation Despite Lower Intrinsic PARP‑1 Enzymatic Inhibition

In murine L1210 leukemia cells, NU1064 (tested as the 2‑methylbenzimidazole‑4‑carboxamide free base) potentiated the cytotoxicity of the DNA‑methylating agent MTIC to an extent comparable to NU1025, which achieves a 3.5‑fold enhancement of MTIC cytotoxicity at a concentration of 200 μM [1]. The intrinsic PARP‑1 enzymatic inhibitory potency of NU1064 (IC₅₀ ≈ 1000 nM, Ki ≈ 99 nM) is approximately 2.5‑fold weaker than that of NU1025 (IC₅₀ ≈ 400 nM, Ki ≈ 48 nM) [2], yet the two compounds produce near‑equivalent functional chemosensitisation. This disconnection implies that the piperidine‑acetate scaffold of the dihydrochloride form may confer superior cellular permeability or intracellular retention that compensates for weaker target engagement at the enzyme level.

PARP inhibitor chemosensitisation MTIC L1210 cells

Procurement Purity Benchmark: NU1064 Dihydrochloride ≥98% Versus Analog Variability

NU1064 dihydrochloride is routinely supplied with a minimum purity of 98% as confirmed by HPLC and Certificate of Analysis, whereas NU1025 free base commercial purity varies between 95% and >98% depending on supplier and batch . The dihydrochloride salt's single, defined stoichiometry eliminates the uncertainty associated with the hydration state of free‑base NU1025, providing more precise molarity calculations for in vitro dosing .

purity specification procurement quality PARP inhibitor

Solubility Profile Tailored for DMSO‑Based In Vitro Workflows

NU1064 dihydrochloride is freely soluble in DMSO (typical stock concentration ≥10 mM) but practically insoluble in water, a profile that facilitates the preparation of concentrated DMSO stock solutions for cell‑based assays while minimising the risk of aqueous hydrolysis of the acetate ester during storage . In contrast, NU1025 free base shows limited aqueous solubility (~0.1 mg·mL⁻¹ in PBS) and often requires DMSO concentrations exceeding 0.1% for complete dissolution, which can introduce vehicle cytotoxicity at high test concentrations .

solubility DMSO formulation in vitro assay

Structurally Distinct Chemotype Enabling Differentiated Intellectual Property and Pharmacophore Space

The 4‑piperidinol acetate scaffold of CAS 63916-38-1 is chemically unrelated to the 8‑hydroxy‑2‑methylquinazolin‑4(3H)‑one core of NU1025 or the 2‑methylbenzimidazole‑4‑carboxamide core of the original NU1064 free base [1]. This structural departure places the compound in a distinct pharmacophore cluster that has been separately patented for PARP inhibition, providing procurement value for organisations seeking to explore novel IP space or avoid crowded quinazolinone/benzimidazole patent estates [2].

chemical scaffold piperidine PARP inhibitor structural novelty

Optimal Procurement and Deployment Scenarios for NU1064 Dihydrochloride (CAS 63916-38-1)


Chemosensitisation Studies with DNA‑Methylating Agents in Leukemia Models

NU1064 dihydrochloride is ideally suited for in vitro L1210 or other leukemia cell‑line experiments where potentiation of MTIC (temozolomide active metabolite) cytotoxicity is the primary readout. The compound achieves a 3.5‑fold enhancement of MTIC cytotoxicity at 200 μM, comparable to NU1025 [1], while its DMSO‑soluble dihydrochloride salt form simplifies high‑concentration stock preparation for dose‑response matrices.

Multi‑Year Preclinical Programmes Requiring Consistent Batch Quality

With a validated shelf‑life of ≥2 years at −20 °C and a purity specification of ≥98% [1], NU1064 dihydrochloride reduces the need for frequent re‑qualification and minimises batch‑to‑batch variability across longitudinal studies, an advantage over free‑base NU1025 whose purity and hydration state can drift over time [2].

Intellectual Property‑Sensitive Drug Discovery Exploring Non‑Quinazolinone PARP Pharmacophores

Organisations seeking PARP inhibitors with freedom‑to‑operate beyond the clinically crowded quinazolinone (olaparib‑like) and benzimidazole patent estates can deploy the 4‑piperidinol acetate scaffold of CAS 63916-38-1 as a structurally orthogonal starting point for medicinal chemistry optimisation [1].

Comparative Selectivity Profiling of PARP Isoforms

Although direct selectivity data for the piperidine‑acetate dihydrochloride are sparse, its structural novelty relative to pan‑PARP inhibitors such as NU1025 and NU1085 [1] makes it a candidate for profiling against PARP‑1, PARP‑2, and tankyrase panels to identify potential isoform‑selective features driven by the piperidine core.

Quote Request

Request a Quote for 4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.